molecular formula C16H18N2O3S B4264058 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide

2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide

Cat. No. B4264058
M. Wt: 318.4 g/mol
InChI Key: ZVKQWDRBIFVRES-UHFFFAOYSA-N
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Description

2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide, also known as MPPT, is a small molecule inhibitor that has been used in scientific research to investigate its mechanism of action and potential therapeutic applications. In

Scientific Research Applications

2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide has been used in scientific research to investigate its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and has been investigated as a potential treatment for various types of cancer. 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.

Mechanism of Action

The exact mechanism of action of 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide is not fully understood, but it is believed to inhibit the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide may lead to the inhibition of cancer cell growth and the prevention of amyloid-beta plaque formation in the brain.
Biochemical and Physiological Effects:
2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3β, which may lead to the inhibition of cancer cell growth and the prevention of amyloid-beta plaque formation in the brain. 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized. It has also been shown to have potential therapeutic applications for cancer and Alzheimer's disease. One limitation of using 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the scientific research of 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide. One direction is to investigate its potential therapeutic applications for other types of cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent inhibitors of GSK-3β. Finally, the development of new synthetic methods for 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide may lead to the synthesis of analogs with improved therapeutic properties.

properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-4-12-9-13(14(17)19)16(22-12)18-15(20)10-5-7-11(21-2)8-6-10/h5-9H,3-4H2,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKQWDRBIFVRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Methoxyphenyl)carbonyl]amino}-5-propylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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